4-(2,4-Difluorophenyl)-2-formylphenol 4-(2,4-Difluorophenyl)-2-formylphenol
Brand Name: Vulcanchem
CAS No.: 114937-29-0
VCID: VC11688175
InChI: InChI=1S/C13H8F2O2/c14-10-2-3-11(12(15)6-10)8-1-4-13(17)9(5-8)7-16/h1-7,17H
SMILES: C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C=O)O
Molecular Formula: C13H8F2O2
Molecular Weight: 234.20 g/mol

4-(2,4-Difluorophenyl)-2-formylphenol

CAS No.: 114937-29-0

VCID: VC11688175

Molecular Formula: C13H8F2O2

Molecular Weight: 234.20 g/mol

* For research use only. Not for human or veterinary use.

4-(2,4-Difluorophenyl)-2-formylphenol - 114937-29-0

Description

4-(2,4-Difluorophenyl)-2-formylphenol is a complex organic compound with the CAS number 114937-29-0. It is characterized by its biphenyl structure, where a 2,4-difluorophenyl group is attached to a phenol ring, which also contains a formyl group. This compound is of interest due to its potential applications in various chemical and pharmaceutical fields.

Synthesis and Preparation

The synthesis of 4-(2,4-Difluorophenyl)-2-formylphenol typically involves multi-step reactions that require careful control of conditions to achieve high purity and yield. Common methods may include Suzuki coupling reactions or other cross-coupling techniques to form the biphenyl backbone, followed by formylation reactions to introduce the aldehyde group.

Synthesis Steps

  • Biphenyl Formation: The first step involves forming the biphenyl structure through a Suzuki coupling reaction between a halogenated phenol and a difluorophenyl boronic acid.

  • Formylation: The second step involves introducing the formyl group to the phenol ring, which can be achieved using a Vilsmeier-Haack reaction or similar formylation methods.

Spectroscopic Data

Spectroscopic MethodKey Features
NMR (1H)Signals for aromatic hydrogens, formyl proton around 10 ppm.
IRAbsorption bands for OH (around 3500 cm^-1), C=O (around 1680 cm^-1), and aromatic C=C (around 1600 cm^-1).
MSMolecular ion peak corresponding to its molecular weight.

Biological and Pharmaceutical Applications

While specific biological activities of 4-(2,4-Difluorophenyl)-2-formylphenol are not extensively documented, compounds with similar structures have shown potential in various fields:

  • Antimicrobial Activity: Biphenyl compounds have been explored for their antimicrobial properties.

  • Antioxidant Activity: Phenolic compounds are known for their antioxidant capabilities.

  • Pharmaceutical Intermediates: The formyl group can be used as a precursor for further chemical modifications to create active pharmaceutical ingredients.

Potential Uses

  • Drug Development: As an intermediate in the synthesis of more complex pharmaceuticals.

  • Material Science: In the development of materials with specific optical or electrical properties.

Environmental and Safety Considerations

Handling and disposal of 4-(2,4-Difluorophenyl)-2-formylphenol require careful consideration due to its potential environmental impact and toxicity:

  • Toxicity: The compound may exhibit toxicity similar to other phenolic compounds.

  • Environmental Persistence: Its persistence in the environment could be influenced by its solubility and reactivity.

Safety Precautions

  • Personal Protective Equipment (PPE): Gloves, goggles, and a lab coat should be worn when handling.

  • Disposal: Dispose of according to local regulations for hazardous waste.

CAS No. 114937-29-0
Product Name 4-(2,4-Difluorophenyl)-2-formylphenol
Molecular Formula C13H8F2O2
Molecular Weight 234.20 g/mol
IUPAC Name 5-(2,4-difluorophenyl)-2-hydroxybenzaldehyde
Standard InChI InChI=1S/C13H8F2O2/c14-10-2-3-11(12(15)6-10)8-1-4-13(17)9(5-8)7-16/h1-7,17H
Standard InChIKey QPNOPMDDTQEIIG-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C=O)O
Canonical SMILES C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C=O)O
PubChem Compound 21811946
Last Modified Nov 23 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator